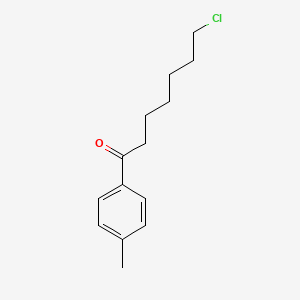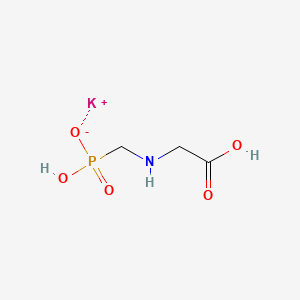
7-Chloro-1-(4-methylphenyl)-1-oxoheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(4-methylphenyl)-1-oxoheptane, also known as 7-chloro-1-heptanone, is a chemical compound that is commonly used in a variety of scientific research applications. It is a colorless liquid with a sweet, pleasant odor and is soluble in water. Due to its unique chemical structure, 7-chloro-1-heptanone has a wide range of applications in the fields of biology, chemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been involved in various synthesis processes, demonstrating its utility as an intermediate in chemical reactions. For instance, it's been used in flash vacuum thermolysis of related compounds, leading to different chemical structures and demonstrating the versatility of 7-Chloro-1-(4-methylphenyl)-1-oxoheptane in synthetic chemistry (Jenneskens, Wolf, & Bickelhaupt, 1986).
Chemical Reactions and Reactivity : The compound has been a subject in studies involving catalytic hydrogenolysis, showcasing its reactivity and the possibilities of transforming it into other valuable chemical entities (Isogai, Sakai, & Kosugi, 1986).
Molecular Structure Analysis : Research involving 7-Chloro-1-(4-methylphenyl)-1-oxoheptane has also focused on understanding its molecular structure. This includes quantum chemical studies which provide insights into its molecular geometry, electronic structure, and chemical reactivity. These studies are crucial in predicting how the compound interacts in different chemical environments (Satheeshkumar et al., 2017).
Applications in Material Science
- Optical and Nonlinear Optical Properties : The compound has been studied for its potential applications in material science, particularly in the context of its optical properties. Research has delved into how its structure impacts its behavior in various optical applications, which could be critical for developing new materials with specific optical characteristics (Chou et al., 1996).
Bioactive Compound Studies
- Cytotoxic Studies : There is research indicating the compound's role in cytotoxic studies, providing insights into its potential use in developing treatments for various diseases. Studies have examined its effect on cancer cells, which could lead to advancements in medicinal chemistry and drug development (Satheeshkumar et al., 2016).
Eigenschaften
IUPAC Name |
7-chloro-1-(4-methylphenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-12-7-9-13(10-8-12)14(16)6-4-2-3-5-11-15/h7-10H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVVECPGGAWKCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642371 |
Source


|
| Record name | 7-Chloro-1-(4-methylphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-methylphenyl)-1-oxoheptane | |
CAS RN |
898785-35-8 |
Source


|
| Record name | 7-Chloro-1-(4-methylphenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(4-methylphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)









